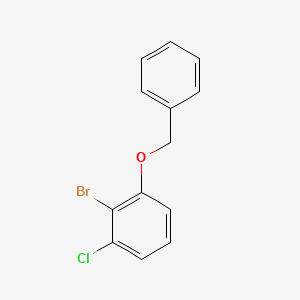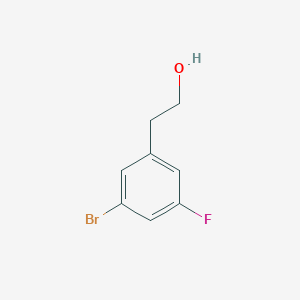
1-(Benzyloxy)-2-bromo-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-bromo-3-chlorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-bromo-3-chlorobenzene typically involves multiple steps. One common method includes the bromination of 1-(Benzyloxy)-3-chlorobenzene. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include advanced purification techniques such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
1-(Benzyloxy)-2-bromo-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Typical oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the benzyloxy group to a hydroxyl group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation reactions can produce benzoic acid derivatives .
Scientific Research Applications
1-(Benzyloxy)-2-bromo-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for constructing various chemical structures.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects. Its structural features allow for modifications that can enhance biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties. .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-3-chlorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic substitution reactions. In medicinal chemistry, the compound’s mechanism of action would be determined by its interaction with biological targets, such as enzymes or receptors, which can be modulated by the presence of the benzyloxy group .
Comparison with Similar Compounds
1-(Benzyloxy)-2-bromo-3-chlorobenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-2-iodo-3-chlorobenzene: This compound has an iodine atom instead of a bromine atom, which can affect its reactivity and applications.
1-(Benzyloxy)-2-bromo-4-chlorobenzene:
1-(Benzyloxy)-2-bromo-3-fluorobenzene: The presence of a fluorine atom instead of chlorine can significantly alter the compound’s properties, including its reactivity and biological activity
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the benzene ring, which contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
2-bromo-1-chloro-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNALXACCNYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271790 |
Source


|
| Record name | 2-Bromo-1-chloro-3-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426958-43-1 |
Source


|
| Record name | 2-Bromo-1-chloro-3-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-3-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)





![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)


